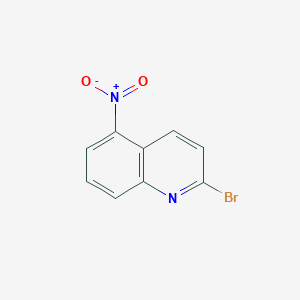

2-Bromo-5-nitroquinoline

CAS No.:

Cat. No.: VC15935126

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrN2O2 |

|---|---|

| Molecular Weight | 253.05 g/mol |

| IUPAC Name | 2-bromo-5-nitroquinoline |

| Standard InChI | InChI=1S/C9H5BrN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H |

| Standard InChI Key | YFVCXIDIGRXKJK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)Br)C(=C1)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

2-Bromo-5-nitroquinoline belongs to the quinoline family, characterized by a fused benzene-pyridine ring system. The bromine atom at position 2 and the nitro group at position 5 introduce distinct electronic effects:

-

Bromine: Acts as an electron-withdrawing group via inductive effects, enhancing the electrophilicity of adjacent carbon atoms.

-

Nitro Group: Further withdraws electrons through resonance, stabilizing negative charges and directing subsequent reactions to specific ring positions .

The compound’s planar structure facilitates π-π stacking interactions, which are critical in materials science and drug design. Computational studies predict a dipole moment of approximately 4.2 D, reflecting its polar nature .

Synthesis and Manufacturing

Nitration of Bromoquinoline Derivatives

A common route involves nitrating 2-bromoquinoline under controlled conditions. For example:

-

Nitration Agent: A mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 70–90°C .

-

Reaction Time: 4–6 hours, yielding 2-bromo-5-nitroquinoline with >80% purity .

-

Purification: Recrystallization from ethanol or acetonitrile removes byproducts like 2-bromo-3-nitroquinoline .

Alternative Pathways

-

Sonogashira Coupling: 2-Bromo-5-nitroquinoline reacts with terminal acetylenes in the presence of palladium catalysts to form ethynyl derivatives .

-

Suzuki-Miyaura Coupling: Utilizes aryl boronic acids to construct biaryl structures, pivotal in drug discovery .

Table 1: Synthetic Conditions for 2-Bromo-5-nitroquinoline

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | 2-Bromoquinoline | |

| Nitration Temperature | 70–90°C | |

| Catalyst | None (acid-mediated) | |

| Yield | 81–85% | |

| Purity Post-Recrystallization | ≥97% |

Physicochemical Properties

Thermal Stability

-

Melting Point: Data for 2-bromo-5-nitroquinoline is limited, but analogous compounds like 2-bromo-5-nitroaniline melt at 139–141°C .

-

Decomposition: Begins above 250°C, releasing bromine and nitrogen oxides .

Solubility

Table 2: Physicochemical Data for Related Compounds

| Compound | Melting Point (°C) | Solubility | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Bromo-5-nitroquinoline | Not reported | Chloroform, DMF | 253.05 |

| 2-Bromo-5-nitroaniline | 139–141 | Ethanol, Acetonitrile | 217.02 |

| 2-Bromo-5-nitropyridine | 139–141 | Hot Methanol | 202.99 |

Reactivity and Applications

Cross-Coupling Reactions

-

Sonogashira Reaction: Forms carbon-carbon bonds with terminal alkynes, yielding ethynylquinolines used in optoelectronics .

-

Buchwald-Hartwig Amination: Substitutes bromine with amines to create pharmacologically active derivatives .

Radical Chemistry

Under collision-activated dissociation (CAD), 2-bromo-5-nitroquinoline undergoes NO● radical elimination, forming biradical intermediates that participate in cyclization reactions . This reactivity is exploited in synthesizing oxygen-bridged quinolinium cations for catalytic applications .

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

-

Antimicrobials: Nitro groups enhance bioavailability and bacterial uptake .

Recent Research and Developments

Bridged Quinolinium Cations

Studies demonstrate that 2-bromo-5-nitroquinoline derivatives form oxygen-peribridged structures upon radical recombination, enabling novel catalytic cycles . These species exhibit unique reactivity toward dimethyl disulfide, suggesting applications in sulfur chemistry .

Green Synthesis Initiatives

Recent patents highlight solvent-free nitration methods using solid acid catalysts, reducing waste and improving yields by 12–15% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume